molecular formula C34H32N2Na2O8S2 B12771184 2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt CAS No. 97375-18-3

2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt

Cat. No.: B12771184
CAS No.: 97375-18-3
M. Wt: 706.7 g/mol
InChI Key: JOFUQLCGUYJNKU-UHFFFAOYSA-L
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Description

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties and its role in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt typically involves the following steps:

    Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dihydro-9,10-dioxoanthracene.

    Formation of Diimino Compound: The oxidized anthracene is then reacted with appropriate amines to form the diimino compound.

    Sulfonation: The diimino compound undergoes sulfonation with tert-butylbenzenesulfonic acid.

    Neutralization: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled reactions.

    Purification: Employing purification techniques such as crystallization and filtration to obtain the pure compound.

    Quality Control: Ensuring the quality of the final product through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Various oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound with different functional groups.

    Substitution Products: Compounds with substituted sulfonic acid groups.

Scientific Research Applications

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

    Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonic) acid: Similar structure but with methyl groups instead of tert-butyl groups.

    2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-butylbenzenesulphonic) acid: Similar structure but with butyl groups instead of tert-butyl groups.

Uniqueness

    Structural Differences: The presence of tert-butyl groups in 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt provides unique steric and electronic properties.

    Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.

Properties

CAS No.

97375-18-3

Molecular Formula

C34H32N2Na2O8S2

Molecular Weight

706.7 g/mol

IUPAC Name

disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O8S2.2Na/c1-33(2,3)19-11-13-23(27(17-19)45(39,40)41)35-25-15-16-26(30-29(25)31(37)21-9-7-8-10-22(21)32(30)38)36-24-14-12-20(34(4,5)6)18-28(24)46(42,43)44;;/h7-18,35-36H,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

JOFUQLCGUYJNKU-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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